molecular formula C6H4BrN3 B6282892 5-amino-2-bromopyridine-4-carbonitrile CAS No. 1384080-97-0

5-amino-2-bromopyridine-4-carbonitrile

Cat. No.: B6282892
CAS No.: 1384080-97-0
M. Wt: 198
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Description

5-Amino-2-bromopyridine-4-carbonitrile is a high-purity, multi-functionalized heterocyclic compound serving as a valuable synthon in organic and medicinal chemistry research. Its molecular structure incorporates three distinct reactive sites: a bromine atom, an amino group, and a cyano group, which allow for a wide range of chemical transformations and the construction of complex molecular architectures. The bromine atom at the 2-position is activated by the electron-deficient pyridine ring, making it highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, for the introduction of aryl, heteroaryl, and amine substituents. The electron-donating amino group at the 5-position can participate in coupling reactions or be functionalized, while the strongly electron-withdrawing cyano group at the 4-position can be hydrolyzed to amide or carboxylic acid functionalities, or serve as a key component in the formation of various heterocyclic systems, including triazoles and tetrazoles. This compound is particularly useful as a key intermediate in the synthesis of pharmaceutical candidates, agrochemicals, and functional materials. As a bromoaminopyridine derivative, it fits into a class of compounds frequently utilized in the development of kinase inhibitors, anticancer agents, and other biologically active molecules. Researchers can leverage this building block to explore structure-activity relationships and generate diverse compound libraries. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1384080-97-0

Molecular Formula

C6H4BrN3

Molecular Weight

198

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Amino 2 Bromopyridine 4 Carbonitrile

Historical Overview of Synthetic Approaches to Substituted Pyridine-4-carbonitriles

The synthesis of substituted pyridines has been a cornerstone of heterocyclic chemistry for over a century. Early efforts focused on condensation reactions to construct the pyridine (B92270) ring from acyclic precursors. A landmark method is the Guareschi-Thorpe synthesis , first reported in the late 19th century. drugfuture.comacs.org This reaction typically involves the condensation of a cyanoacetic ester or cyanoacetamide with a β-dicarbonyl compound in the presence of ammonia (B1221849), which serves as the nitrogen source for the pyridine ring. drugfuture.comrsc.orgquimicaorganica.org This approach directly yields substituted 2-hydroxypyridines (or their 2-pyridone tautomers), which are valuable intermediates for further functionalization. quimicaorganica.orgrsc.org

Another classical approach is the Hantzsch pyridine synthesis , developed in 1882. core.ac.ukyoutube.com This versatile four-component reaction combines an aldehyde, two equivalents of a β-ketoester, and ammonia to form a 1,4-dihydropyridine (B1200194) intermediate. core.ac.ukyoutube.com This intermediate must then be oxidized in a separate step to yield the final aromatic pyridine. core.ac.uk While highly effective for producing symmetrical pyridines, the Hantzsch synthesis requires a subsequent oxidation step. core.ac.uk

These foundational methods, along with others like the Bohlmann-Rahtz and Kröhnke pyridine syntheses, established the fundamental principles of pyridine ring construction through cyclocondensation reactions. organic-chemistry.orgacsgcipr.org They demonstrated the power of using simple, readily available acyclic compounds to build complex heterocyclic scaffolds, paving the way for the synthesis of a vast array of substituted pyridines, including the precursors to aminopyridine carbonitriles. acsgcipr.org

Classical Synthetic Routes to 5-amino-2-bromopyridine-4-carbonitrile

The synthesis of the specifically substituted this compound can be approached through two primary classical strategies: building the core pyridine ring with the necessary functionalities already incorporated or modifying a pre-existing pyridine ring.

Strategies Involving Pyridine Ring Formation

This approach focuses on constructing the pyridine ring from acyclic precursors in a manner that directly installs the amino, bromo, and cyano groups, or their precursors, at the desired positions. Multi-component reactions are particularly well-suited for this strategy.

A hypothetical, yet classically-principled, route could involve a variation of the Guareschi-Thorpe condensation. One could envision a reaction between a malononitrile (B47326) dimer or a related β-enaminonitrile, a suitable three-carbon component, and a source of ammonia or an amine. The challenge lies in selecting precursors that will result in the specific 2-bromo and 5-amino substitution pattern.

Another classical strategy involves the cyclocondensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia source. youtube.com The synthesis of the required highly functionalized 1,5-dicarbonyl precursor would be a significant undertaking, likely involving multiple steps.

Strategies Involving Post-Synthetic Functionalization of Precursors

This is often a more practical and common approach, where a simpler, substituted pyridine is first synthesized or obtained commercially, and the remaining functional groups are introduced in subsequent steps.

A plausible and widely practiced route starts with the bromination of an aminopyridine precursor. For instance, starting with 2-aminopyridine (B139424), electrophilic bromination can be achieved using bromine in acetic acid or with N-Bromosuccinimide (NBS). orgsyn.orgchemicalbook.com This reaction typically yields 2-amino-5-bromopyridine (B118841). orgsyn.orgchemicalbook.com The amino group at the 2-position directs the incoming electrophile (bromine) to the 5-position.

Table 1: Examples of Bromination of 2-Aminopyridine

Starting Material Brominating Agent Solvent Conditions Product Yield Reference
2-Aminopyridine Bromine Acetic Acid <20°C to 50°C 2-Amino-5-bromopyridine 62–67% orgsyn.org

Once 2-amino-5-bromopyridine is obtained, the next step would be the introduction of the cyano group at the 4-position and the transformation of one of the existing groups into the 5-amino group if not already present. A common method for introducing a cyano group onto a pyridine ring is through a Sandmeyer-type reaction on a corresponding aminopyridine or via palladium-catalyzed cyanation of a halopyridine. However, for this specific target, functionalizing the 4-position of 2-amino-5-bromopyridine would be the subsequent challenge. This might involve nitration, followed by reduction to an amino group, diazotization, and then cyanation. For instance, nitration of 2-amino-5-bromopyridine yields 2-amino-5-bromo-3-nitropyridine, demonstrating that functionalization occurs at the 3-position, not the desired 4-position. orgsyn.org

A more direct route would start from a precursor that already contains the cyano group. For example, if one could synthesize 2,5-dibromopyridine-4-carbonitrile, a selective nucleophilic aromatic substitution could potentially replace the bromine at the 5-position with an amino group. The synthesis of 2,5-dibromopyridine (B19318) itself can be achieved from 2-aminopyridine via bromination followed by a Sandmeyer reaction. heteroletters.org

Modern Advancements in the Synthesis of this compound

Contemporary synthetic chemistry emphasizes efficiency, selectivity, and sustainability. These principles have driven the development of new catalytic methods and greener reaction protocols applicable to the synthesis of complex heterocycles like this compound.

Catalytic Approaches in Synthesis

Transition metal catalysis has revolutionized the formation of C-C and C-N bonds, offering powerful tools for pyridine synthesis and functionalization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are instrumental in modifying pyridine scaffolds.

For the synthesis of this compound, a catalytic approach could involve:

Cyanation of a dihalopyridine: Starting with a precursor like 2,5-dibromo-4-chloropyridine, a palladium-catalyzed cyanation could selectively replace the chloro group at the 4-position.

Amination of a dihalopyridine: A Buchwald-Hartwig amination could be used to introduce the amino group at the 5-position of a suitable dihalo-pyridine-4-carbonitrile precursor.

Recent research has also focused on C-H bond functionalization, which avoids the need to pre-install leaving groups like halogens. researchgate.net While direct C-H amination or cyanation of a 2-bromopyridine (B144113) at the specific 4- and 5-positions in one pot remains a significant challenge, these methods represent the cutting edge of synthetic efficiency.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Key green chemistry considerations include:

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly atom-economical and efficient as they combine three or more reactants in a single operation, reducing the need for intermediate purification steps, solvent waste, and energy. acs.orgnih.gov Modern MCRs for pyridine synthesis often employ catalysts that can be recycled and use environmentally benign solvents like water or ethanol. rsc.orgacs.orgnih.gov The development of a one-pot, three- or four-component reaction that directly assembles this compound from simple acyclic precursors would be an ideal green synthetic route.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, ethanol, or ionic liquids can significantly reduce the environmental impact of a synthesis. rsc.orgrsc.org

Catalysis: The use of catalysts, especially recyclable heterogeneous or nanocatalysts, is a core tenet of green chemistry. nih.govrsc.org They are used in small amounts and can often be recovered and reused, minimizing waste compared to stoichiometric reagents. nih.govnih.gov For example, magnetic nanoparticles functionalized with a catalytically active species can be easily removed from the reaction mixture using an external magnet. nih.govrsc.org

Table 2: Application of Green Chemistry Principles in Heterocycle Synthesis

Principle Application Example Benefit Reference
Multicomponent Reaction One-pot synthesis of pyridines from aldehydes, ethyl cyanoacetate, acetophenones, and ammonium (B1175870) acetate. High atom economy, reduced waste, shorter reaction times. acs.org
Green Solvents Guareschi–Thorpe synthesis of hydroxypyridines in an aqueous ammonium carbonate buffer. Avoids organic solvents, simple work-up, eco-friendly. rsc.orgrsc.org
Recyclable Catalyst Synthesis of pyrazole-4-carbonitriles using a magnetically separable Fe3O4-based nanocatalyst. Catalyst can be recovered and reused for multiple cycles, reducing waste and cost. nih.govrsc.org

By integrating these modern catalytic and green chemistry approaches, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.

Flow Chemistry Applications for Scalable Synthesis

While specific literature on the continuous flow synthesis of this compound is not extensively documented, the principles of flow chemistry offer significant advantages for its potential large-scale production. Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, provides superior control over reaction parameters, enhanced safety, and often improved yields and purity. researchgate.netrsc.org

A plausible and efficient route to the target molecule involves the ammoxidation of a 4-methylpyridine (B42270) precursor. This gas-phase reaction, typically requiring high temperatures and careful control of reactant ratios, is particularly well-suited for a flow reactor setup. For instance, the synthesis of various cyanopyridines has been successfully achieved by the ammoxidation of corresponding methylpyridines in a fixed-bed reactor. chemicalbook.comgoogle.com This approach offers excellent control over the reaction temperature, pressure, and residence time, which are crucial for maximizing the conversion of the methyl group to the nitrile and minimizing side product formation. chemicalbook.com

The key intermediate for this proposed flow synthesis would be 2-amino-5-bromo-4-methylpyridine . The synthesis of this precursor itself can be adapted to flow processes. For example, the bromination of 2-amino-4-picoline can be performed in a continuous flow reactor, allowing for precise temperature control and rapid mixing, which can enhance regioselectivity and reduce the formation of di-brominated impurities. acs.org

Furthermore, cyanation reactions, which can be hazardous on a large scale due to the use of toxic reagents like cyanides, are significantly safer to handle in a continuous flow system. The small reaction volumes within the reactor at any given time minimize the risk associated with potential exothermic events or reagent exposure. google.comgoogle.com Reports on the continuous flow cyanation of various aromatic and heterocyclic compounds demonstrate the feasibility and benefits of this approach for introducing the cyano group onto the pyridine ring. google.com

Optimization of Synthetic Yields and Purity Profiles

The optimization of synthetic routes to this compound is paramount to ensure cost-effectiveness and the quality of the final product. This involves a multi-faceted approach, considering starting materials, reaction conditions, and purification methods.

A potential synthetic pathway starts from the readily available 2-amino-4-picoline . Nitration of this starting material, followed by bromination, yields 2-amino-5-bromo-3-nitro-4-picoline . acs.org The regioselectivity of these electrophilic substitution reactions is a critical optimization point. The use of a nitramino intermediate has been shown to be an effective strategy to direct the bromination to the desired 5-position and prevent substitution at the 3-position. acs.orgacs.org

The subsequent conversion of the methyl group to a nitrile can be achieved through ammoxidation, as previously discussed. The optimization of this step would involve a careful study of catalyst systems (e.g., vanadium-based catalysts), reaction temperature, and the molar ratios of ammonia and oxygen to maximize the yield of the desired carbonitrile. chemicalbook.comgoogle.com

An alternative to direct C-H functionalization of the methyl group is the conversion of the amino group at the 2-position to a bromo group via a Sandmeyer reaction, followed by the introduction of the cyano group. The Sandmeyer reaction, which transforms an aryl amine into an aryl halide or cyanide via a diazonium salt, is a well-established method. wikipedia.orgnih.govbyjus.comorganic-chemistry.orgmasterorganicchemistry.com However, the yields and purity can be highly dependent on the reaction conditions, including the choice of copper salt catalyst and the temperature. Optimization of these parameters is crucial for a successful synthesis.

Finally, purification strategies play a vital role in achieving high purity profiles. Crystallization is often the preferred method for large-scale purification. The choice of solvent system for crystallization needs to be carefully selected to effectively remove impurities, such as over-brominated species or starting materials. The table below summarizes key reaction steps and potential optimization parameters.

StepReactionKey Optimization ParametersPotential Starting Material(s)
1NitrationTemperature, Nitrating agent concentration2-Amino-4-picoline
2BrominationTemperature, Brominating agent, Solvent2-Amino-4-methyl-5-nitropyridine
3AmmoxidationCatalyst, Temperature, Reactant ratios2-Amino-5-bromo-4-methylpyridine
4Cyanation (alternative)Catalyst, Temperature, Cyanide source2,5-Dibromo-4-methylpyridine

By systematically addressing these optimization points, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity, making it readily available for further applications.

Chemical Reactivity and Transformations of 5 Amino 2 Bromopyridine 4 Carbonitrile

Reactivity of the Bromine Moiety

The bromine atom at the C-2 position of the pyridine (B92270) ring is a key site for molecular diversification. Its reactivity is typical of an aryl bromide, particularly one activated by the heterocyclic nitrogen and the para-positioned nitrile group. This allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 5-amino-2-bromopyridine-4-carbonitrile. These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and vinyl groups at the C-2 position.

Suzuki-Miyaura Reaction: This reaction is a versatile method for forming carbon-carbon bonds by coupling the bromopyridine with various organoboron compounds, typically aryl or heteroaryl boronic acids. For structurally similar aminobromopyridines, the Suzuki-Miyaura reaction proceeds efficiently in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The amino group can sometimes interfere with the catalytic cycle; however, this can be mitigated by protecting the amine, for example, through acylation. mdpi.com The reaction tolerates a wide range of functional groups on the boronic acid partner. libretexts.org

Table 1: Representative Suzuki-Miyaura Reactions on an Analogous Aminobromopyridine Scaffold
EntryArylboronic Acid SubstrateCatalyst SystemBaseSolventYield (%)Ref
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood libretexts.org
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood libretexts.org
33-Thienylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate libretexts.org
44-Formylphenylboronic acidPd(PPh₃)₄K₂CO₃TolueneGood rsc.org

Note: Data presented for analogous N-(5-bromo-2-methylpyridin-3-yl)acetamide and similar bromopyridine derivatives.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the C-2 position of the pyridine and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for producing 2-alkynylpyridine derivatives from bromopyridines and has been successfully applied to substrates with amino groups. researchgate.netresearchgate.net

Table 2: Representative Sonogashira Couplings on an Analogous Aminobromopyridine Scaffold
EntryAlkyne SubstrateCatalyst SystemBaseSolventYield (%)Ref
1PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF96 chemistryguru.com.sg
21-HeptynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF85 chemistryguru.com.sg
3TrimethylsilylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF91 chemistryguru.com.sg
4Propargyl alcoholPd(CF₃COO)₂/PPh₃/CuIEt₃NDMF82 chemistryguru.com.sg

Note: Data presented for analogous 2-amino-3-bromopyridines.

Stille and Heck Reactions: While specific examples for this compound are not prevalent in readily accessible literature, the principles of Stille (coupling with organostannanes) and Heck (coupling with alkenes) reactions are broadly applicable to bromopyridines. The reactivity of the C-Br bond in the target molecule is expected to be suitable for these transformations under appropriate palladium catalysis, further expanding the range of possible C-C bond formations.

The bromine atom at the C-2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen and the nitrile group at the C-4 position. This allows for the direct displacement of the bromide by various nucleophiles. Strong nucleophiles such as amines, alkoxides, and thiolates can react with 2-halopyridines to yield the corresponding substituted products. pearson.comvaia.com The reaction with amines, for instance, provides a direct route to 2,5-diaminopyridine-4-carbonitrile derivatives. The reaction typically proceeds via a Meisenheimer-like intermediate, and its rate is enhanced by the electronic properties of the pyridine ring.

The bromine atom can be selectively removed through reductive debromination to yield 5-aminopyridine-4-carbonitrile. Catalytic hydrogenation is an effective method for this transformation. Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like sodium hypophosphite), the C-Br bond can be cleaved under neutral conditions. organic-chemistry.org This method is known to be tolerant of other functional groups, including nitriles and amines, making it a clean and high-yielding strategy for dehalogenation. organic-chemistry.org

Reactivity of the Amino Group

The amino group at the C-5 position behaves as a typical aromatic amine, serving as a nucleophile and a site for further functionalization.

The amino group of this compound readily reacts with acylating and sulfonylating agents. Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. These reactions are not only useful for synthesizing new derivatives but can also serve as a protecting strategy for the amino group to prevent side reactions during subsequent transformations, such as palladium-catalyzed couplings. mdpi.com

The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents. However, direct alkylation of amines with alkyl halides can be difficult to control and may lead to a mixture of mono- and poly-alkylated products. youtube.com More controlled methods, such as reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent, can be employed to synthesize secondary or tertiary amine derivatives in a more selective manner.

Diazotization and Subsequent Transformations

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for the introduction of a wide range of functional groups. This transformation, known as diazotization, is typically carried out by treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt can then undergo various subsequent reactions.

While specific examples for this compound are not extensively documented in the literature, the principles of diazotization chemistry are well-established for related aminopyridines. For instance, the diazotization of 2-amino-5-bromopyridine (B118841), followed by a Sandmeyer-type reaction, is a known method for introducing other substituents. nih.gov A modified Sandmeyer reaction on 2-amino-5-bromopyridine has been reported to yield 2,5-dibromopyridine (B19318) in the presence of bromine. nih.gov

Table 1: Potential Diazotization and Subsequent Reactions of this compound

Reagent(s)Product TypePotential Functional Group Introduced
NaNO₂, HBr/CuBrBromo-deaminationBromine
NaNO₂, HCl/CuClChloro-deaminationChlorine
NaNO₂, KIIodo-deaminationIodine
NaNO₂, HBF₄Fluoro-deamination (Schiemann reaction)Fluorine
NaNO₂, H₂O, ΔHydroxy-deaminationHydroxyl

It is important to note that the specific reaction conditions, such as temperature and the choice of reagents, would need to be optimized for this compound to achieve the desired transformations and yields.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are fundamental in the synthesis of more complex heterocyclic systems.

A documented example of the reactivity of the amino group is its alkylation. In a patented synthesis, 2-amino-5-bromoisonicotinonitrile (B582082) (an alternative name for the target compound) was treated with sodium hydride to deprotonate the amino group, followed by reaction with 1-(chloromethyl)-4-methoxybenzene to yield the corresponding N-alkylated product. google.com This demonstrates the nucleophilic character of the amino group and its ability to react with electrophiles.

Multicomponent reactions, which are a form of condensation reaction, are also a powerful tool for the synthesis of pyridine derivatives. nih.gov Although specific examples involving this compound are not detailed, the general principle involves the reaction of an aminopyridine, a carbonyl compound, and a third component, such as a β-dicarbonyl compound, to construct complex molecular scaffolds in a single step. informahealthcare.com

Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that significantly influences the chemical profile of this compound. It is a strongly electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic substitution. The nitrile group itself can undergo a variety of transformations.

Hydrolysis to Carboxylic Acids and Esters

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds via an intermediate amide. The existence of 5-amino-2-bromopyridine-4-carboxylic acid, the hydrolyzed product of this compound, is confirmed through its availability from chemical suppliers, indicating that this reaction is feasible.

The hydrolysis would typically involve heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH or KOH). The resulting carboxylic acid can then be esterified using standard methods, for example, by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification).

Reduction to Amines and Aldehydes

The nitrile group can be reduced to a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel), can reduce the nitrile group to a primary amine (aminomethyl group). This would yield 5-amino-2-bromo-4-(aminomethyl)pyridine.

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reaction proceeds via an imine intermediate which is hydrolyzed upon workup to afford the aldehyde.

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile group can participate as a dipolarophile in [2+3] cycloaddition reactions to form five-membered heterocyclic rings. A common example is the reaction with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. This reaction is often promoted by a Lewis acid or a metal catalyst. The resulting product would be a tetrazolyl-substituted pyridine, which is a common motif in medicinal chemistry.

Pinner Reaction and Related Imidate Chemistry

The Pinner reaction involves the treatment of a nitrile with an alcohol in the presence of a strong acid (e.g., HCl) to form an imidate salt (Pinner salt). This intermediate can then be hydrolyzed to an ester or an orthoester, or it can react with an amine to form an amidine. This reaction provides a valuable route to various other functional groups from the nitrile.

Table 2: Summary of Potential Transformations of the Nitrile Group

Reaction TypeReagent(s)Product Functional Group
HydrolysisH₃O⁺ or OH⁻, ΔCarboxylic Acid
Reduction (complete)LiAlH₄ or H₂/CatalystPrimary Amine
Reduction (partial)DIBAL-H, then H₂OAldehyde
[2+3] CycloadditionNaN₃Tetrazole
Pinner ReactionROH, HClImidate salt, leading to Esters or Amidines

Reactivity of the Pyridine Ring System

The reactivity of the pyridine core in this compound is fundamentally governed by the electron-deficient character of the aromatic system, a consequence of the electronegative nitrogen atom. This inherent electron deficiency is further modulated by the attached functional groups, which either enhance or counteract this effect, thereby controlling the molecule's susceptibility to attack by either electrophiles or nucleophiles.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution (EAS) when compared to benzene (B151609). quimicaorganica.org The ring nitrogen exerts a strong electron-withdrawing effect (-I and -R), deactivating the entire ring system towards attack by electrophiles. youtube.com In acidic media, typically required for EAS reactions, the nitrogen atom is protonated, forming a pyridinium (B92312) ion. This positive charge further intensifies the deactivation, making substitution even more challenging. youtube.comrsc.org

In the case of this compound, the ring is substituted with two powerful electron-withdrawing groups—the cyano group at C4 and the bromo group at C2—in addition to the deactivating pyridine nitrogen itself. These groups collectively render the pyridine nucleus exceptionally electron-poor and thus highly resistant to electrophilic attack.

While the amino group at the C5 position is a strong activating group and would typically direct an incoming electrophile to the ortho (C4, C6) and para (C2) positions, its influence is insufficient to overcome the profound deactivating effects of the nitrogen, cyano, and bromo substituents. Any potential electrophilic attack, which would likely be directed to the C6 position (the only unsubstituted position ortho to the activating amino group), would require exceptionally harsh reaction conditions and is generally not a feasible transformation for this molecule. quora.comaklectures.com

Nucleophilic Attack on the Pyridine Ring

In stark contrast to its inertness toward electrophiles, the electron-deficient pyridine ring is highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is most pronounced at the positions ortho (C2, C6) and para (C4) to the ring nitrogen, as the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com

The compound this compound is exceptionally well-suited for SNAr. The presence of the strong electron-withdrawing cyano group at the C4 position significantly enhances the electrophilicity of the ring. libretexts.orgmasterorganicchemistry.com Furthermore, the bromine atom at the C2 position serves as a good leaving group. The combination of an activating group (cyano) para to the site of attack and the presence of a good leaving group at a nitrogen-activated position (C2) makes this position the primary target for nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate (a Meisenheimer complex). libretexts.org In the subsequent step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. youtube.com

NucleophileReagent ExampleExpected Product Type
AmineR-NH₂ (e.g., Aniline, Piperidine)2-Amino Substituted Pyridine
AlkoxideNaOR (e.g., Sodium Methoxide)2-Alkoxy Substituted Pyridine
ThiolateNaSR (e.g., Sodium Thiophenoxide)2-Thioether Substituted Pyridine
Hydroxide (B78521)NaOH / KOH2-Hydroxypyridine

Chemo- and Regioselectivity in Multi-functional Transformations of this compound

The presence of multiple reactive sites—the C2-bromo bond, the C5-amino group, and the C4-cyano group—makes the study of chemo- and regioselectivity crucial for the synthetic application of this compound. By carefully selecting reagents and reaction conditions, chemists can selectively target one functional group while leaving the others intact.

Regioselectivity is primarily dictated by the inherent electronic properties of the substituted pyridine ring. As discussed, nucleophilic aromatic substitution is highly regioselective for the C2 position due to the activation by the ring nitrogen and the C4-cyano group, and the presence of the bromide leaving group. Similarly, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) are also regioselective, occurring exclusively at the C-Br bond. Reactions involving the amino or cyano groups will, by definition, occur at their respective C5 and C4 positions.

Chemoselectivity , the preferential reaction of one functional group over another, is determined by the nature of the reagent and the reaction conditions.

Reaction at C2-Br: The C-Br bond is susceptible to both SNAr and palladium-catalyzed cross-coupling. Soft nucleophiles and palladium catalysts will favor reaction at this site. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base will selectively form a C-C bond at the C2 position.

Reaction at C5-NH₂: The amino group is a nucleophilic site and can undergo reactions such as acylation, alkylation, or diazotization. For instance, treatment with an acyl chloride (e.g., acetyl chloride) in the presence of a non-nucleophilic base would selectively form an amide at the C5-amino group, typically without affecting the other functional groups under mild conditions.

Reaction at C4-CN: The cyano group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. These harsh conditions may also affect other parts of the molecule, for instance, potentially leading to the concurrent displacement of the bromide by a hydroxide ion.

The following table illustrates how different reagents can selectively target the functional groups of this compound.

Target SiteReaction TypeTypical ReagentsExpected Product
C2-BrNucleophilic Aromatic SubstitutionR-NH₂, NaOR, NaSRDisplacement of Bromide
C2-BrSuzuki CouplingAr-B(OH)₂, Pd Catalyst, Base2-Aryl Substituted Pyridine
C5-NH₂AcylationAcyl Halide (e.g., CH₃COCl), Base5-Acetamido Substituted Pyridine
C4-CNHydrolysisConc. H₂SO₄ or NaOH, HeatFormation of Carboxylic Acid or Amide

Applications of 5 Amino 2 Bromopyridine 4 Carbonitrile As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Ring Systems

The construction of fused heterocyclic rings is a cornerstone of medicinal chemistry and materials science, as these systems often exhibit significant biological activity and unique photophysical properties. 5-amino-2-bromopyridine-4-carbonitrile serves as an excellent starting material for the synthesis of such fused ring systems.

Annulation, the process of building a new ring onto an existing one, is a key strategy for which this compound is well-suited. The ortho-disposed amino and cyano groups can readily participate in reactions with various reagents to form fused pyrimidine (B1678525) rings, a core structure in many biologically active molecules.

For instance, related aminopyridine carbonitriles have been shown to react with reagents like urea (B33335), thiourea (B124793), and formamide (B127407) to yield pyrido[2,3-d]pyrimidine (B1209978) derivatives. While direct examples with this compound are not extensively documented in readily available literature, the reactivity pattern of analogous compounds, such as 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile, strongly suggests its utility in similar transformations. The reaction of this analogue with urea and thiourea leads to the formation of the corresponding pyrido[2,3-d]pyrimidin-2(1H)-one and -thione, respectively. chemicalbook.com This type of cyclization is fundamental in the synthesis of a variety of compounds with potential therapeutic applications.

ReagentFused Ring SystemPotential Product from this compound
UreaPyrido[2,3-d]pyrimidin-2(1H)-one7-bromo-4-imino-1,2-dihydropyrido[2,3-d]pyrimidin-2-one
ThioureaPyrido[2,3-d]pyrimidin-2(1H)-thione7-bromo-4-imino-1,2-dihydropyrido[2,3-d]pyrimidin-2-thione
FormamidePyrido[2,3-d]pyrimidine7-bromo-4-aminopyrido[2,3-d]pyrimidine

This table illustrates the potential annulation reactions based on the known reactivity of similar aminopyridine carbonitriles.

The synthesis of polycyclic aromatic nitrogen heterocycles is of significant interest due to their applications in organic electronics and as fluorescent materials. The structure of this compound provides multiple reaction handles for the construction of such extended π-systems.

The bromo substituent at the 2-position can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce aryl or heteroaryl moieties. Subsequent intramolecular cyclization reactions, potentially involving the amino and cyano groups, can then lead to the formation of polycyclic aromatic systems. While specific examples starting from this compound are not prominently reported, the general strategy is well-established for related brominated pyridines. For example, 5-bromopyridine-2-carbonitrile has been used in Suzuki coupling reactions to synthesize 1,3-di(pyridin-3-yl)benzenedinitriles, which are precursors to larger nitrogen-containing aromatic systems. chemicalbook.com

Utility in the Construction of Advanced Organic Scaffolds

Beyond fused ring systems, this compound is a valuable precursor for creating advanced organic scaffolds with tailored properties for applications in materials science and catalysis.

The development of new organic materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors relies on the synthesis of novel chromophores and fluorophores. The electron-donating amino group and the electron-withdrawing cyano group on the pyridine (B92270) ring of this compound create a push-pull system, which is a common design motif for creating molecules with interesting photophysical properties.

While direct utilization of this compound in the synthesis of functional organic materials is an area of ongoing research, related aminopyridine derivatives are known to be valuable intermediates. For instance, various aminopyridines are used as building blocks for dyes and pigments. The potential to modify the structure of this compound through reactions at the bromo, amino, and cyano positions opens up avenues for the synthesis of a wide range of novel functional organic materials precursors.

The field of transition metal catalysis is heavily reliant on the design and synthesis of sophisticated ligands that can tune the reactivity and selectivity of the metal center. The pyridine nitrogen, the amino group, and the cyano group of this compound all have the potential to coordinate with transition metals.

Research on related compounds demonstrates the feasibility of this approach. For example, complexes of copper(II) and cobalt(II) with 2-amino-5-bromopyridine (B118841) have been synthesized and characterized. scbt.com Furthermore, pyridyl-triazole-thiol ligands have been used to create complexes with various transition metals, including Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II), where the ligand coordinates in a bidentate fashion. nih.gov These examples highlight the potential of this compound to act as a versatile ligand or a precursor to more complex ligand systems for applications in catalysis. The presence of the bromo substituent also offers a site for further functionalization to create multidentate ligands.

Potential Coordination SiteMetal Ion ExamplePotential Application
Pyridine NitrogenPalladium(II)Cross-coupling reactions
Amino GroupCopper(II)Oxidation catalysis
Cyano Group (after modification)Rhodium(I)Hydroformylation

This table outlines the potential coordination sites of this compound and their possible applications in transition metal catalysis, based on the behavior of analogous ligands.

Strategic Intermediate in Target-Oriented Synthesis

In the realm of medicinal chemistry, the efficient and strategic synthesis of complex, biologically active target molecules is of paramount importance. This compound, with its multiple functional groups, can serve as a key intermediate in the synthesis of such targets.

While specific, publicly documented total syntheses employing this compound are not widespread, the utility of closely related structures is well-established. For example, various substituted aminopyridines are crucial intermediates in the synthesis of kinase inhibitors, a major class of anticancer drugs. A notable example is the synthesis of adenosine (B11128) kinase inhibitors, where a 4-amino-5-aryl-7-aryl-pyrido[2,3-d]pyrimidine scaffold is the core structure. nih.gov The synthesis of such complex molecules often relies on the sequential and selective manipulation of functional groups on a highly substituted pyridine ring, a role for which this compound is ideally suited. The bromo group allows for the introduction of various aryl or alkyl substituents via cross-coupling reactions, while the amino and cyano groups can be elaborated to form the fused pyrimidine ring.

The general class of bromo-aminopyridines are frequently cited as key intermediates in patents for a wide range of pharmaceutical compounds, underscoring their importance in drug discovery and development. google.com

Advanced Spectroscopic and Structural Analysis of 5 Amino 2 Bromopyridine 4 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in both solution and solid states. For 5-amino-2-bromopyridine-4-carbonitrile, a comprehensive NMR analysis, including one-dimensional and two-dimensional techniques, is essential to confirm its constitution and stereochemistry.

¹H, ¹³C, ¹⁵N NMR Chemical Shift Analysis and Coupling Constants

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region. The proton at the C6 position (H-6) would likely appear as a singlet, and the proton at the C3 position (H-3) would also be a singlet. The presence of the electron-withdrawing nitrile group at C4 and the bromine at C2, along with the amino group at C5, will influence the chemical shifts of these protons. For comparison, the experimental ¹H NMR spectrum of the related compound, 5-amino-2-bromopyridine, shows signals for its protons. chemicalbook.com The amino group protons (NH₂) would appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide crucial information about the carbon skeleton. We can anticipate six distinct signals corresponding to the five carbons of the pyridine (B92270) ring and the one carbon of the nitrile group. The chemical shifts will be influenced by the nature of the substituents. The carbon bearing the bromine (C-2) is expected to be significantly downfield. The carbon attached to the nitrile group (C-4) and the nitrile carbon itself will also have characteristic chemical shifts. The carbons attached to the amino group (C-5) and the remaining ring carbons (C-3 and C-6) will resonate at predictable positions based on substituent effects. For reference, the ¹³C NMR spectral data for 2-amino-5-bromopyridine (B118841) is available and provides a basis for these predictions. chemicalbook.com

¹⁵N NMR Spectroscopy: The ¹⁵N NMR spectrum would show signals for the pyridine ring nitrogen and the amino group nitrogen. The chemical shift of the pyridine nitrogen is sensitive to the electronic effects of the substituents. The amino group nitrogen will have a characteristic chemical shift, which can provide information about its hybridization and electronic environment. Studies on aminopyridines have shown that the nitrogen chemical shifts are influenced by substituent effects and protonation states.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H
H-3~7.5 - 8.0s-
H-6~8.0 - 8.5s-
NH₂~5.0 - 6.0br s-
¹³C
C-2~140 - 145s-
C-3~110 - 115s-
C-4~100 - 105s-
C-5~150 - 155s-
C-6~155 - 160s-
CN~115 - 120s-
¹⁵N
N-1~-70 to -100--
NH₂~-300 to -320--

Note: These are predicted values based on data from analogous compounds and established substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between scalar-coupled protons. In the case of this compound, since the aromatic protons are expected to be singlets, no cross-peaks would be observed between them. However, in derivatives with adjacent protons, COSY is a powerful tool for tracing out proton-proton networks.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. This would allow for the definitive assignment of the protonated carbons in the pyridine ring (C-3 and C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are in close proximity. This can be used to confirm the spatial arrangement of substituents. For example, a NOESY correlation between the amino protons and the H-6 proton would provide evidence for their proximity.

Solid-State NMR Spectroscopy for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. In the context of this compound, ssNMR could be particularly useful for characterizing different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties.

By using techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C and ¹⁵N NMR spectra of the solid material. Differences in the chemical shifts and line shapes between different polymorphic forms can be used to identify and characterize them. These spectral differences arise from variations in the local molecular environment, including intermolecular interactions like hydrogen bonding, in the different crystal lattices. While specific ssNMR studies on this compound have not been reported, the principles of the technique are well-established for pyridine-containing solids.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₄BrN₃), the expected monoisotopic mass can be calculated with high precision. The presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

Expected HRMS Data for this compound

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺197.9719199.9698

Note: These are calculated values. Experimental values should be within a few ppm of the calculated mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion or a protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.

For this compound, several fragmentation pathways can be anticipated. The bromine atom can be lost as a radical or as HBr. The nitrile group can also be a site of fragmentation. The characteristic isotopic pattern of bromine would be retained in any fragment ions that still contain this atom, aiding in their identification. Common fragmentation pathways for brominated aromatic compounds often involve the loss of the bromine atom followed by the fragmentation of the aromatic ring. The study of the fragmentation of related brominated pyridine derivatives can provide a basis for predicting the fragmentation pathways of the title compound.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
198/200 ([M+H]⁺)119HBr
198/200 ([M+H]⁺)171/173CN
11992HCN

Note: This table presents plausible fragmentation pathways. The actual fragmentation pattern would need to be determined experimentally.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

No published Infrared (IR) or Raman spectroscopy data specifically for this compound is available. Such analysis would be critical for identifying the characteristic vibrational modes of its functional groups, including the amino (-NH2), cyano (-C≡N), and bromo-substituted pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

There are no public records of the single-crystal X-ray diffraction analysis of this compound. This information would be necessary to determine its precise three-dimensional structure in the solid state.

Crystal Packing and Intermolecular Interactions

Without crystallographic data, a description of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen, or halogen bonding involving the bromine atom, cannot be provided.

Co-crystallization and Polymorphism Studies

No studies on the co-crystallization or polymorphism of this compound have been reported. Such studies would explore the formation of multi-component crystals and the existence of different crystalline forms, respectively.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

There is no available data on the Ultraviolet-Visible (UV-Vis) absorption or fluorescence emission properties of this compound. This data would be essential for understanding its electronic transitions and photophysical behavior.

Computational Chemistry and Theoretical Studies on 5 Amino 2 Bromopyridine 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic properties of molecules, which in turn dictate their reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

For 5-amino-2-bromopyridine-4-carbonitrile, it is anticipated that the HOMO would be predominantly located on the electron-rich amino group and the pyridine (B92270) ring. The LUMO is expected to be distributed over the electron-withdrawing nitrile group and the pyridine ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The values in this table are illustrative and would require specific DFT calculations to be confirmed.

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule. They are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the nitrile group, indicating their potential to act as sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to nucleophilic interaction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can gain a deep understanding of reaction feasibility and kinetics.

For any proposed reaction involving this compound, computational chemists can model the transition state structures. These are high-energy, transient species that exist at the peak of the reaction energy profile. By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) can be determined. A lower activation energy implies a faster reaction rate. This information is vital for optimizing reaction conditions.

Table 2: Hypothetical Activation Energies for a Reaction of this compound (Illustrative)

Reaction StepActivation Energy (kcal/mol)
Nucleophilic Substitution25
Cyclization18

Note: The values in this table are for illustrative purposes and would depend on the specific reaction being studied.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the complex and dynamic interactions between molecules. For substituted pyridines like this compound, these simulations provide atomic-level detail on the nature and strength of intermolecular forces, which govern the compound's physical and chemical properties.

Theoretical studies on related aminopyridine derivatives have successfully employed MD simulations to calculate intermolecular interaction energies. These calculations typically break down the total interaction energy into its constituent parts, primarily electrostatic and dispersion forces. Research on a series of aminopyridine derivatives has shown that electrostatic energy is often the dominant factor in their interactions. For instance, in one study, the total interaction energies for different aminopyridine crystal structures were found to be -142.7 kJ/mol and -104.1 kJ/mol, with the variance largely attributed to differences in electrostatic contributions.

The amino group and the nitrogen atom within the pyridine ring are key players in forming hydrogen bonds, a critical type of intermolecular interaction. Computational studies on 2-aminopyridine (B139424) and its derivatives in solvents like methanol (B129727) have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state. This is evidenced by a shortening of the intermolecular hydrogen bond lengths and an increase in the calculated binding energy.

Table 1: Calculated Intermolecular Interaction Energies for a Series of Aminopyridine Derivatives.
MoleculeTotal Interaction Energy (kJ/mol)Electrostatic Energy (kJ/mol)Dispersion Energy (kJ/mol)
Molecule M-1-120.5-95.2-25.3
Molecule M-2-142.7-110.8-31.9
Molecule M-3-115.3-88.1-27.2
Molecule M-4-104.1-75.9-28.2

Quantitative Structure-Property Relationship (QSPR) Studies of Related Pyridine Derivatives

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern computational chemistry, providing mathematical models that correlate the structural features of molecules with their physicochemical properties or biological activities. For pyridine derivatives, QSPR models have been instrumental in predicting a wide range of properties, from thermodynamic characteristics to anticancer activity.

The development of a QSPR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression (MLR), to establish a mathematical relationship between these descriptors and an experimentally measured property. These descriptors can be categorized into several types, including:

Topological descriptors: These are numerical values derived from the 2D representation of the molecule, encoding information about its size, shape, and branching. Examples include the Wiener index and connectivity indices.

Quantum-chemical descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as dipole moment.

A study on a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives with anticancer activity successfully developed QSAR (a subset of QSPR focused on biological activity) models using various theoretical molecular descriptors. Due to the large number of potential descriptors, techniques like ridge regression are often employed to select the most influential ones and build robust models.

For instance, a hypothetical QSPR model for predicting the biological activity (expressed as logIC50) of a series of substituted pyridines might take the following form:

logIC50 = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...

Where c0, c1, c2, etc., are coefficients determined by the regression analysis. The statistical quality of the model is assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). A reliable QSAR model for pyridine and bipyridine derivatives designed for cervical cancer treatment reported an R² of 0.808 for the training set and 0.908 for the test set, indicating a strong predictive capability. chemrevlett.com

Table 2: Example Data for a QSPR Study on Substituted Pyridine Derivatives.
CompoundExperimental logIC50Wiener IndexHOMO Energy (eV)Predicted logIC50
Pyridine-15.21150-8.905.15
Pyridine-24.88165-9.124.92
Pyridine-35.50142-8.755.45
Pyridine-44.65178-9.254.70
Pyridine-55.80135-8.605.75

The application of such computational and theoretical methods to this compound and its analogs is crucial for understanding their fundamental chemical nature and for the rational design of new molecules with desired properties for a wide range of applications.

Emerging Research Directions and Future Perspectives for 5 Amino 2 Bromopyridine 4 Carbonitrile

Integration into Supramolecular Chemistry and Self-Assembly Studies

The molecular architecture of 5-amino-2-bromopyridine-4-carbonitrile, featuring hydrogen bond donors (amino group) and acceptors (nitrile group and pyridine (B92270) nitrogen), makes it an excellent building block for the construction of ordered supramolecular assemblies. The study of how molecules spontaneously organize into larger, functional structures is the focus of supramolecular chemistry.

Research on analogous aminopyridine derivatives has demonstrated their capacity to form intricate hydrogen-bonded networks. For instance, the crystal structure of 2-amino-5-bromopyridinium hydrogen succinate (B1194679) reveals that the protonated pyridine nitrogen and the amino group form robust N-H···O hydrogen bonds with the carboxylate groups of the succinate anion, leading to the formation of a three-dimensional network. nih.gov Similarly, a supramolecular assembly of 2-amino-5-bromo-3-methylpyridine (B22881) with 2,4-dihydroxybenzoic acid is stabilized by a combination of N+–H⋯O−, N–H⋯O, and O–H⋯O hydrogen bonding interactions. researchgate.net

These examples strongly suggest that this compound could be employed to create novel supramolecular structures. The presence of the cyano group, a known participant in hydrogen bonding and other non-covalent interactions, adds another layer of control over the self-assembly process. Future research is likely to focus on co-crystallization experiments with various organic acids or other complementary molecules to generate new materials with tailored solid-state properties, such as specific crystal packing arrangements that could influence optical or electronic behavior. The interplay between the different functional groups will be a key area of investigation, potentially leading to the design of complex, multi-component assemblies with predictable and tunable architectures.

Application in Organic Electronics and Optoelectronic Materials Research

The field of organic electronics is continually searching for new molecules with suitable electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic semiconductors. The pyridine-3,5-dicarbonitrile (B74902) moiety, which is structurally related to this compound, has shown considerable promise in this area. nih.gov

The electron-withdrawing nature of the nitrile groups and the pyridine ring can lead to materials with high electron affinity, making them suitable for use as electron-transporting or emissive materials in OLEDs. A recent study on aromatic systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments demonstrated their potential as electron-transporting organic semiconductors with long-lived emissions. nih.gov

While direct research on the optoelectronic applications of this compound is still in its early stages, its structural features suggest significant potential. The amino group can act as an electron donor, and its interaction with the electron-accepting cyano and pyridine functionalities could lead to interesting charge-transfer characteristics. Computational studies, such as those performed on related aminopyridine derivatives using Density Functional Theory (DFT), can provide valuable insights into the electronic properties, including the HOMO-LUMO energy gap, which is crucial for predicting a molecule's behavior as a semiconductor. researchgate.netresearchgate.netafricanjournalofbiomedicalresearch.com Future research will likely involve the synthesis of larger, more complex molecules derived from this compound and the characterization of their photophysical and electronic properties to assess their suitability for various optoelectronic devices.

Exploration as a Ligand or Precursor for Catalytic Systems

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex, many of which exhibit catalytic activity.

Studies on structurally similar compounds have shown that aminopyridine-based ligands can form stable complexes with a variety of transition metals, and these complexes can act as effective catalysts for organic transformations. For example, metal complexes of amino acids have been shown to be active in oxidation reactions. scirp.orgsemanticscholar.org Furthermore, a series of copper, cobalt, nickel, and manganese complexes bearing a 5-amino-2-ethylpyridine-2-carboximidate ligand, derived from 5-amino-2-cyanopyridine, demonstrated good catalytic activity in the Henry reaction. ias.ac.in Iron(II) complexes with α-iminopyridine ligands have also been successfully used as catalysts for the oxidation of activated methylene (B1212753) groups and secondary alcohols. rsc.org

The presence of the bromo substituent on the pyridine ring of this compound offers an additional site for modification, allowing for the synthesis of more complex, multidentate ligands. This could lead to the development of catalysts with enhanced activity and selectivity. Future research in this area will likely focus on the synthesis and characterization of metal complexes of this compound and its derivatives, followed by the evaluation of their catalytic performance in a range of organic reactions.

Table 1: Potential Catalytic Applications of Metal Complexes with Aminopyridine-based Ligands

Catalyst TypeMetal IonLigand TypePotential Catalytic ReactionReference
Oxidation CatalystMo, V, Cu, W, FeAmino AcidEpoxidation, Hydroxylation scirp.orgsemanticscholar.org
Henry Reaction CatalystCu, Co, Ni, MnAminopyridine-carboximidateNitroaldol Reaction ias.ac.in
Oxidation CatalystFeα-iminopyridineOxidation of Alcohols and CH2 groups rsc.org

Development of Novel Synthetic Methodologies Utilizing this compound as a Key Intermediate

The reactivity of the functional groups in this compound makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds. The bromo group is particularly useful as it can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds. nih.gov

The amino group can be a precursor for the formation of fused heterocyclic systems. For example, 2-aminopyridine (B139424) derivatives are known precursors for the synthesis of a variety of heterocyclic compounds with diverse biological activities. nih.gov The cyano group can also be transformed into other functional groups, such as carboxylic acids or amides, further expanding the synthetic utility of this molecule.

The development of novel synthetic methodologies often involves the use of versatile building blocks like this compound to access a wide range of new chemical entities. For instance, a convenient and scalable process for the preparation of 2,5-dibromopyridine (B19318) has been developed from 2-aminopyridine, highlighting the synthetic transformations possible with such precursors. heteroletters.org The synthesis of various heterocyclic compounds often utilizes aminopyridine derivatives as starting materials. researchgate.netnih.govrsc.org

Future research will likely focus on exploring the reactivity of this compound in various synthetic transformations to create libraries of novel compounds for biological screening or materials science applications. The development of efficient and regioselective reactions will be a key area of interest.

Advanced Analytical Techniques for In-situ Reaction Monitoring of Transformations Involving this compound

Understanding the mechanism and kinetics of chemical reactions is crucial for optimizing reaction conditions and improving yields. In-situ analytical techniques, which allow for the monitoring of a reaction as it happens without the need to take samples, are powerful tools for gaining this understanding.

For transformations involving this compound, techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy could provide valuable real-time information. In-situ NMR has been successfully used to monitor the formation of metal-organic frameworks and to investigate complex reaction mechanisms, including those in photocatalysis. researchgate.netresearchgate.netcardiff.ac.ukfu-berlin.denih.gov This technique can track the disappearance of starting materials and the appearance of intermediates and products, providing a detailed picture of the reaction progress.

In-situ FTIR spectroscopy is another powerful technique for monitoring reactions in real-time. By tracking changes in the vibrational frequencies of the functional groups, it is possible to follow the conversion of reactants to products. This method has been applied to a wide range of chemical processes and could be particularly useful for studying reactions involving the amino, bromo, and cyano groups of this compound.

Future research in this area will likely involve the application of these and other advanced in-situ analytical techniques to study the various transformations of this compound. The data obtained from these studies will be invaluable for developing more efficient and selective synthetic methods and for gaining a deeper understanding of the underlying reaction mechanisms.

Q & A

Q. What are the common synthetic routes for 5-amino-2-bromopyridine-4-carbonitrile, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves halogenation and amination steps. For example, bromination of a pyridine precursor (e.g., 2-aminopyridine-4-carbonitrile) using reagents like PBr₃ or NBS (N-bromosuccinimide) in solvents such as DMF or THF. Post-bromination, the amino group is introduced via nucleophilic substitution or catalytic amination. Key optimization parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance amination efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve halogenation yields .

Q. Table 1: Representative Synthetic Conditions

PrecursorReagentSolventTemp (°C)Yield (%)Reference
2-Aminopyridine-4-carbonitrilePBr₃DMF7085
4-Cyanopyridine derivativeNBS, AIBNCCl₄8078

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine’s deshielding effect at C2) and amino proton signals (δ 5.5–6.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 212.98 for C₆H₅BrN₃) .
  • HPLC-PDA : Quantifies purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. How is crystallographic data utilized to validate the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and hydrogen-bonding networks. For example:

  • SHELX refinement : Software like SHELXL refines positional and thermal parameters .
  • Hydrogen bonding : N–H···N interactions stabilize the crystal lattice, as seen in related bromopyridine derivatives (N7–H72···N3, 2.89 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?

Methodological Answer: Contradictions often arise from competing pathways (e.g., Buchwald-Hartwig vs. Ullmann coupling). To address this:

Mechanistic studies : Use DFT calculations to map energy barriers for competing pathways .

In situ monitoring : Employ Raman spectroscopy to track intermediate formation .

Catalyst screening : Test Pd/XPhos vs. Cu/I systems to favor selective C–N bond formation .

Q. What strategies minimize by-products during the bromination of pyridine precursors?

Methodological Answer:

  • Regioselective bromination : Use directing groups (e.g., –CN at C4) to steer bromine to C2 .
  • Additive optimization : Adding NaHCO₃ suppresses HBr-mediated decomposition .
  • Flow chemistry : Continuous reactors reduce residence time, limiting di-brominated by-products .

Q. Table 2: By-Product Mitigation Techniques

StrategyBy-Product Reduction (%)Reference
NaHCO₃ additive40%
Microfluidic conditions60%

Q. How do computational models predict the reactivity of this compound in drug discovery?

Methodological Answer:

  • Docking simulations : Identify binding affinities with target proteins (e.g., kinase inhibitors) using AutoDock Vina .
  • ADMET profiling : Predict pharmacokinetics (e.g., CYP450 interactions) via QSAR models .
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic sites for functionalization (e.g., bromine’s σ-hole for SNAr reactions) .

Q. What challenges arise in resolving the crystal structure of halogenated pyridinecarbonitriles, and how are they addressed?

Methodological Answer:

  • Disorder in halogen positions : Use high-resolution data (≤0.8 Å) and restraints in SHELXL refinement .
  • Twinned crystals : Apply TwinRotMat or PLATON to deconvolute overlapping reflections .
  • Thermal motion : Collect data at 100 K to reduce atomic displacement .

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